Superior Analgesic Efficacy of (S)-Nornicotine in Neuropathic Pain Compared to the (R)-Enantiomer
In the rat chronic constriction injury (CCI) model of neuropathic pain, (S)-nornicotine demonstrated significantly greater potency in reversing tactile allodynia compared to (R)-nornicotine. (S)-Nornicotine reversed allodynia with an ED50 of 0.15 mg/kg (IP), whereas the (R)-enantiomer only showed a significant effect at the highest dose tested (10 mg/kg) [1]. This represents a greater than 66-fold difference in potency.
| Evidence Dimension | Potency in reversing tactile allodynia (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.15 mg/kg (95% CL: 0.06–0.35 mg/kg) IP |
| Comparator Or Baseline | (R)-Nornicotine: Significant effect only at 10 mg/kg IP |
| Quantified Difference | >66-fold higher potency for (S)-nornicotine |
| Conditions | Rat chronic constriction injury (CCI) model of neuropathic pain; intraperitoneal (IP) administration |
Why This Matters
This quantifies the superior therapeutic window for (S)-nornicotine in neuropathic pain research, making it the preferred enantiomer for studies focused on analgesic efficacy.
- [1] Holtman JR Jr, Crooks PA, Johnson-Hardy JK, et al. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. Pharmacol Biochem Behav. 2009;94(3):352-362. View Source
